molecular formula C9H15NO4 B3032372 5-Azaspiro[3.4]octane oxalate CAS No. 1523618-05-4

5-Azaspiro[3.4]octane oxalate

Cat. No.: B3032372
CAS No.: 1523618-05-4
M. Wt: 201.22
InChI Key: RUFZMAAVKZWUHW-UHFFFAOYSA-N
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Description

5-Azaspiro[34]octane oxalate is a heterocyclic compound that features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom

Mechanism of Action

Biochemical Pathways

5-Azaspiro[3.4]octane oxalate is suggested to be a potent antagonist for the N-methyl-D-aspartate (NMDA) receptor in the brain. This implies that it could affect the glutamatergic system, which plays a crucial role in neural communication, memory formation, learning, and regulation.

Result of Action

Given its potential role as an NMDA receptor antagonist, it may modulate neural communication and potentially influence processes such as memory and learning.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octane oxalate can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing four-membered ring. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro structure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[3.4]octane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-Azaspiro[3.4]octane oxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Azaspiro[3.4]octane oxalate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZMAAVKZWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-05-4
Record name 5-Azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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